Pentaerythritol tetraabietate

Description

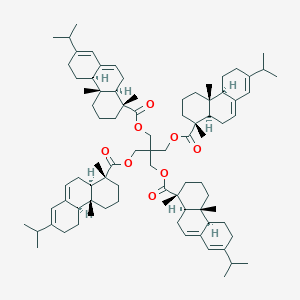

Structure

2D Structure

Properties

CAS No. |

127-23-1 |

|---|---|

Molecular Formula |

C85H124O8 |

Molecular Weight |

1273.9 g/mol |

IUPAC Name |

[3-[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxy-2,2-bis[[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxymethyl]propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C85H124O8/c1-53(2)57-21-29-65-61(45-57)25-33-69-77(65,9)37-17-41-81(69,13)73(86)90-49-85(50-91-74(87)82(14)42-18-38-78(10)66-30-22-58(54(3)4)46-62(66)26-34-70(78)82,51-92-75(88)83(15)43-19-39-79(11)67-31-23-59(55(5)6)47-63(67)27-35-71(79)83)52-93-76(89)84(16)44-20-40-80(12)68-32-24-60(56(7)8)48-64(68)28-36-72(80)84/h25-28,45-48,53-56,65-72H,17-24,29-44,49-52H2,1-16H3/t65-,66-,67-,68-,69+,70+,71+,72+,77+,78+,79+,80+,81+,82+,83+,84+/m0/s1 |

InChI Key |

BQSWWPVLPPRSPJ-FIKIKMCASA-N |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)(COC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)COC(=O)C1(CCCC2(C1CC=C1C2CCC(=C1)C(C)C)C)C)C |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(COC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)(COC(=O)[C@@]7(CCC[C@]8([C@H]7CC=C9[C@@H]8CCC(=C9)C(C)C)C)C)COC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C1[C@@H]2CCC(=C1)C(C)C)C)C)C |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)(COC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)COC(=O)C1(CCCC2(C1CC=C1C2CCC(=C1)C(C)C)C)C)C |

Other CAS No. |

127-23-1 |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Pentaerythritol Tetraabietate Production

Esterification Reaction Pathways and Mechanism Elucidation

The fundamental reaction for producing pentaerythritol (B129877) tetraabietate is the esterification of pentaerythritol with abietic acid. pacificspecialityoils.com This reaction can be carried out with or without a catalyst, though uncatalyzed reactions generally result in lower conversions. encyclopedia.pub The process typically involves heating the reactants, often at high temperatures (260-290°C), to facilitate the reaction and continuously remove the water formed as a byproduct, which drives the equilibrium towards the ester product. encyclopedia.pubresearchgate.net The reaction proceeds through a series of consecutive steps, forming mono-, di-, tri-, and finally tetra-esters. mdpi.com

The mechanism involves the protonation of the carboxylic acid group of abietic acid, followed by nucleophilic attack by the hydroxyl group of pentaerythritol. A subsequent dehydration step yields the ester and regenerates the catalyst. The four hydroxyl groups on pentaerythritol allow for the formation of four separate ester bonds, contributing to high esterification efficiency. researchgate.net

Catalytic Systems for Enhanced Esterification Efficiency

A variety of catalytic systems are employed to improve the efficiency and yield of pentaerythritol ester synthesis. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid are common homogeneous acid catalysts. ikm.org.mynih.govajgreenchem.com For instance, using 1.5% sulfuric acid at 160°C for 6 hours has been shown to be effective. ikm.org.my P-toluenesulfonic acid is also frequently used, often in conjunction with an azeotroping agent like toluene (B28343) to remove water. ajgreenchem.comgoogle.com While effective, these catalysts can lead to corrosion issues and require neutralization and removal during downstream processing. rsc.org

Organometallic Catalysts: Organotin compounds, such as Fascat 2003, have demonstrated high fatty acid conversion and selectivity towards tri- and tetraesters. nih.gov These catalysts are typically activated at temperatures around 180°C. nih.gov

Phosphate (B84403) Catalysts: Tributyl phosphate has also been utilized as a catalyst, yielding high ester conversions at temperatures around 220°C. nih.gov

Heterogeneous Catalysts:

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, various solid acid catalysts have been developed. These include SiO₂–Al₂O₃, SiO₂–ZrO₂, and SiO₂–TiO₂ amorphous oxides, with SiO₂–ZrO₂ showing high pentaerythritol conversion and selectivity to the tetraester. nih.gov Sulfated zirconia (ZrO₂–Al₂O₃/SO₄²⁻) has also been reported as a highly effective superacid catalyst. nih.gov

Supported Composite Acid Catalysts: Catalysts like H₃PW₁₂O₄₀-Methanesulfonic acid/mesoporous SiO₂ offer high acidity and catalytic activity, improving esterification efficiency and allowing for catalyst recycling. patsnap.com

Alkaline Solid Catalysts: In the synthesis of the pentaerythritol precursor itself, alkaline solid catalysts like Na/SnO₂ have been explored as an alternative to liquid alkaline solutions to reduce separation-intensive processes. chalmers.se

Reaction Kinetics and Thermodynamic Considerations

The esterification of rosin (B192284) with pentaerythritol is a complex reaction with kinetics that can be influenced by temperature and reactant ratios. Studies have shown that the reaction generally follows a second-order kinetic model for the esterification steps. mdpi.com However, at higher temperatures, the kinetics can become more complex. mdpi.com

A kinetic study performed at temperatures between 260°C and 290°C determined that the activation energies for the consecutive esterification reactions ranged from 65.81 to 129.13 kJ mol⁻¹. mdpi.comresearchgate.net The study also identified a side reaction, the decarboxylation of rosin, which has a much higher activation energy of 233.00 kJ mol⁻¹ and becomes more significant at higher temperatures. mdpi.comresearchgate.net

The molar ratio of reactants also plays a role. While an excess of the acid can be used to push the equilibrium, it necessitates a purification step to remove the unreacted acid. nih.gov Kinetic models have been developed that account for the formation of mono-, di-, and tri-esters as intermediates in the path to the final tetra-ester product. mdpi.com

Downstream Processing and Purification Methodologies

Following the esterification reaction, the crude pentaerythritol tetraabietate product requires several purification steps to remove catalysts, unreacted raw materials, and byproducts.

A typical downstream processing sequence involves:

Neutralization: If an acid catalyst like sulfuric or p-toluenesulfonic acid is used, the reaction mixture is first neutralized. This is commonly done by washing with an alkaline solution, such as sodium hydrogen carbonate or sodium carbonate solution. ikm.org.mygoogle.com

Washing: The neutralized product is then washed, often with a sodium chloride solution and water, to remove residual salts and other water-soluble impurities. ikm.org.mygoogle.com

Drying: Anhydrous sodium sulfate (B86663) is frequently used to remove any remaining water from the organic phase. ikm.org.my

Solvent/Unreacted Material Removal: If a solvent like toluene was used, it is removed by distillation. ajgreenchem.com Any excess fatty acid can be removed by distillation under a high vacuum. nih.gov

Filtration: The product may be filtered to remove any solid impurities, such as the catalyst if a heterogeneous catalyst was used, or residual drying agents. ikm.org.myorgsyn.org

Recrystallization: For a high-purity product, recrystallization is a common final step. Solvents like ethanol (B145695) can be used, where the product is dissolved in hot solvent and then allowed to crystallize upon cooling. google.com In some methods, the hot product is poured into cold water to precipitate the tetraester, which is then collected and recrystallized. google.com

For instance, one method describes pouring the hot product into cold water, followed by washing with a sodium bicarbonate solution to neutralize the pH. The resulting precipitate is filtered, dried, and then recrystallized from ethanol to obtain the final product. google.com Another approach involves purifying the crude ester by column chromatography using silica (B1680970) gel. ajgreenchem.com The specific purification train depends heavily on the initial reactants, the type of catalyst employed, and the desired final purity of the this compound.

Sustainable Synthesis Routes and Biocatalytic Approaches

In line with the increasing demand for environmentally friendly processes, research has focused on developing sustainable methods for synthesizing pentaerythritol esters.

Green Chemistry Principles in Pentaerythritol Ester Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of pentaerythritol ester synthesis, this involves several strategies:

Use of Renewable Feedstocks: The synthesis utilizes renewable resources such as rosin (for abietic acid) and pentaerythritol, which can be derived from biomass. pacificspecialityoils.commdpi.com This reduces reliance on petrochemical feedstocks.

Catalyst Selection: A key focus is replacing hazardous and corrosive homogeneous acid catalysts like sulfuric acid with more benign alternatives. rsc.org Heterogeneous catalysts, such as solid acids and reusable ionic liquids, are preferred as they are easily separated from the reaction mixture, minimize waste, and can often be recycled. nih.govrsc.orgpatsnap.com For example, the use of a supported composite acid catalyst allows for repeated use, making the process more economical and environmentally friendly. patsnap.com

Solventless Conditions: Whenever possible, conducting the reaction without a solvent is a greener approach. Some methods for synthesizing pentaerythritol esters have been developed that operate under solvent-free conditions, although solvents are often used to aid in water removal. encyclopedia.pubgoogle.com

Energy Efficiency: Optimizing reaction conditions, such as temperature and time, can lead to lower energy consumption. ajgreenchem.com

Waste Reduction: The use of highly selective and recyclable catalysts minimizes the formation of byproducts and reduces the amount of waste generated from catalyst removal and neutralization steps. nih.govrsc.org Bifunctional ionic liquids have been developed that act as both a catalyst and a lubricant additive, eliminating the need for separation after the reaction. rsc.org

These approaches contribute to a more sustainable production lifecycle for pentaerythritol esters, from raw material sourcing to final product generation. nih.gov

Enzyme-Mediated Esterification for Bio-based Production

Biocatalysis, using enzymes to catalyze reactions, represents a significant advancement in green chemistry for ester synthesis. While specific research on the enzymatic synthesis of this compound is limited, the principles have been applied to other esterification reactions and show promise.

Enzymatic esterification offers several advantages over traditional chemical methods:

Mild Reaction Conditions: Enzymes typically operate under milder conditions of temperature and pH, which reduces energy consumption and the formation of degradation byproducts.

High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, leading to purer products and fewer side reactions.

Environmental Friendliness: Enzymes are biodegradable and non-toxic, making them an environmentally benign catalyst choice.

The application of lipases for esterification is a well-established field and could potentially be adapted for the production of this compound. This would involve the use of an appropriate lipase (B570770) to catalyze the reaction between pentaerythritol and abietic acid, likely in a non-aqueous solvent system to shift the equilibrium towards synthesis. This biocatalytic route offers a promising path for a fully bio-based and sustainable production of this compound.

Structure Performance Relationships and Functional Derivatization of Pentaerythritol Tetraabietate

Molecular Architecture and its Influence on Material Behavior

The distinct molecular architecture of pentaerythritol (B129877) tetraabietate plays a crucial role in defining its physical and chemical characteristics. The central pentaerythritol core, with its four ester linkages, provides a compact and thermally stable foundation. wikipedia.org The four abietic acid residues, which are tricyclic diterpenoid carboxylic acids derived from rosin (B192284), introduce significant steric bulk and hydrophobicity. researchgate.net This combination of a compact core and bulky side groups influences properties such as viscosity, thermal stability, and compatibility with other materials.

The large, non-polar nature of the abietate groups contributes to the compound's low water solubility and its compatibility with various polymer matrices. acs.org The ester groups within the molecule are susceptible to hydrolysis, a characteristic that can influence its degradation profile. mdpi.com The thermal stability of pentaerythritol tetraabietate is significant, with decomposition temperatures that make it suitable for processing with various polymers. For instance, it has been shown to improve the thermal stability of polylactic acid (PLA) by increasing the initial decomposition temperature. buaa.edu.cnresearchgate.net

The rheological properties of materials blended with this compound are also directly impacted by its molecular structure. The bulky nature of the molecule can increase the viscosity of polymer blends. acs.orgnih.gov For example, the addition of a pentaerythritol ester of rosin to hydroxyl-terminated polybutadiene (B167195) (HTPB) leads to a concentration-dependent increase in viscosity. acs.orgnih.gov This effect is valuable in applications where precise control over flow behavior is required.

Table 1: Influence of this compound on Material Properties

| Material Property | Influence of this compound | Supporting Evidence |

| Thermal Stability | Increases the thermal stability of polymer blends. | Raises the initial decomposition temperature of PLA. buaa.edu.cnresearchgate.net |

| Viscosity | Increases the viscosity of polymer blends. | Concentration-dependent viscosity increase in HTPB blends. acs.orgnih.gov |

| Mechanical Properties | Can improve tensile and flexural strength at optimal concentrations. | At 0.6 wt% in a wood-plastic composite, tensile and flexural strength increased by 38.08% and 45.24%, respectively. buaa.edu.cn |

| Water Absorption | Can reduce water absorption in composites. | Water absorption rate of a treated composite was about 50% of the untreated composite. buaa.edu.cn |

Strategic Chemical Modifications and Functional Group Impacts

The inherent structure of this compound provides a versatile platform for strategic chemical modifications. These modifications can be targeted at either the pentaerythritol core or, more commonly, the abietic acid moieties to tailor the final properties of the material. The presence of functional groups, both in the original molecule and introduced through modification, has a profound impact on the material's behavior.

The design of tailored pentaerythritol esters is guided by the desired performance characteristics of the final product. The selection of the acid component is a primary consideration. By varying the fatty acid or resin acid used in the esterification with pentaerythritol, a wide range of properties can be achieved. scientificspectator.com For instance, the use of unsaturated fatty acids can introduce sites for further polymerization or cross-linking.

Key design principles include:

Controlling Steric Hindrance: The bulky nature of the acid can be adjusted to control the viscosity and compatibility of the ester.

Introducing Functionality: The incorporation of functional groups, such as hydroxyl or carboxyl groups, on the acid moiety can provide reactive sites for subsequent chemical reactions. nih.gov

The synthesis of these esters typically involves a direct esterification reaction between pentaerythritol and the desired acid, often catalyzed by an acid or organometallic catalyst. aldehydeepc.com The reaction conditions, such as temperature and catalyst concentration, can be optimized to control the degree of esterification and minimize side reactions.

Abietic acid, a major component of rosin, is a versatile starting material for chemical synthesis due to its fused ring system and carboxylic acid functionality. researchgate.net Numerous structural variations of abietic acid have been investigated to create derivatives with a wide array of properties. These modifications often target the double bonds within the ring structure or the carboxylic acid group.

Common modifications include:

Hydrogenation: Saturation of the double bonds can improve thermal and oxidative stability.

Diels-Alder Reactions: The conjugated diene system in abietic acid can undergo Diels-Alder reactions to introduce new ring structures and functionalities. researchgate.net

Esterification and Amidation: The carboxylic acid group is readily converted to esters and amides, allowing for the attachment of various chemical groups. researchgate.net

Oxidation: Oxidation of the abietic acid skeleton can introduce hydroxyl, keto, or other oxygen-containing functional groups, which can alter the polarity and reactivity of the molecule. oup.com

These derivatives have shown potential in a variety of applications, including as antimicrobial and antifungal agents. nih.govbohrium.com For example, the introduction of an aldehyde group at the C18 position of abietic acid has been shown to improve its bioactivity. nih.gov

Table 2: Examples of Abietic Acid Derivatives and their Functional Impacts

| Derivative | Modification | Functional Impact | Reference |

| Dehydroabietic acid derivatives | Modification at the C-ring | Enhanced antimicrobial activity. | nih.gov |

| C18-oxygenated derivatives | Introduction of an aldehyde group at C18 | Improved cytotoxic, antimycotic, and antiviral activities. | nih.gov |

| Sulfonamide-containing derivatives | Addition of a sulfonamide group | Significant antibacterial properties. | bohrium.com |

| Oxidized derivatives | Hydroxylation and dehydrogenation of the ring structure | Potential for various biological activities. | oup.com |

Advanced Polyol Ester Platforms for Material Innovation

This compound is part of a broader class of polyol esters that are gaining increasing attention for material innovation, particularly in the development of sustainable and high-performance materials. nih.gov Polyols, such as pentaerythritol, glycerol (B35011), and trimethylolpropane, serve as scaffolds for the attachment of various fatty acids and resin acids, leading to a vast library of potential structures with tailored properties. scientificspectator.com

These advanced polyol ester platforms are being explored for a range of applications, including:

Biodegradable Polymers: The ester linkages in polyol esters are susceptible to hydrolysis, making them attractive candidates for the development of biodegradable plastics and resins. mdpi.com

Lubricants: The branched structure and high molecular weight of some polyol esters contribute to their excellent lubricating properties and thermal stability, making them suitable for high-performance lubricant formulations. scientificspectator.com

Coatings and Adhesives: The ability to tailor the polarity, viscosity, and reactivity of polyol esters makes them valuable components in coatings, adhesives, and sealants. researchgate.net

Plasticizers: Certain polyol esters can act as effective plasticizers for various polymers, improving their flexibility and processability.

The use of renewable resources, such as rosin acids and vegetable oil-derived fatty acids, in the synthesis of these polyol esters further enhances their appeal from a sustainability perspective. nih.gov As research continues to explore the structure-property relationships within this class of compounds, new and innovative materials with advanced functionalities are expected to emerge.

Advanced Analytical and Characterization Techniques for Pentaerythritol Tetraabietate Systems

Spectroscopic Methods for Molecular and Supramolecular Analysis

Spectroscopic techniques are indispensable for probing the molecular and supramolecular characteristics of Pentaerythritol (B129877) tetraabietate. They provide detailed information on the atomic-level structure, chemical bonding, and the composition of complex mixtures.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. For Pentaerythritol tetraabietate, both ¹H and ¹³C NMR are employed to confirm the covalent structure, ensuring the successful esterification of all four hydroxyl groups of the central pentaerythritol core with abietic acid molecules.

In ¹H NMR analysis of pentaerythritol esters, the signals corresponding to the ester groups are typically found around 4 ppm. h4rconsortium.com The spectrum would confirm the absence of free hydroxyl protons from the starting pentaerythritol and the carboxylic acid proton from abietic acid (which would appear far downfield, ~10-12 ppm). h4rconsortium.com The complex aliphatic and olefinic regions of the abietate moieties would present a series of overlapping signals, but the integration of the ester proton signals relative to the rest of the molecule would confirm the tetra-substituted structure. Quantitative NMR methods can be employed to determine the mole percentage of different ester types in mixed systems with high accuracy. google.comdtic.mil

¹³C NMR provides complementary information, with distinct signals for the quaternary carbon of the pentaerythritol core, the methylene (B1212753) carbons of the -CH₂-O- ester linkages, the ester carbonyl carbon (~170-175 ppm), and the numerous carbons of the four abietate skeletons. The absence of signals corresponding to the CH₂OH carbons of unreacted pentaerythritol confirms the completeness of the reaction.

Table 1: Predicted NMR Chemical Shifts for Structural Confirmation of this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H | Methylene protons (-H ₂-O-C=O) | ~ 4.0 - 4.2 | Protons on carbon adjacent to the electron-withdrawing ester oxygen are deshielded. |

| ¹H | Olefinic protons of abietate moiety | ~ 5.0 - 6.0 | Protons on C=C double bonds in the diterpene structure. h4rconsortium.com |

| ¹H | Aliphatic protons of abietate moiety | ~ 0.8 - 3.0 | Complex region of overlapping signals from the polycyclic hydrocarbon backbone. h4rconsortium.com |

| ¹³C | Quaternary Carbon (Central C(CH₂O)₄) | ~ 40 - 50 | The central carbon atom of the pentaerythritol core. |

| ¹³C | Methylene carbons (-C H₂-O-C=O) | ~ 60 - 65 | Methylene carbons of the pentaerythritol core, shifted downfield by the attached ester oxygen. |

| ¹³C | Ester Carbonyl Carbon (-O-C =O) | ~ 170 - 175 | Characteristic chemical shift for ester carbonyl carbons. |

| ¹³C | sp² Carbons of abietate moiety | ~ 120 - 150 | Carbons involved in the C=C double bonds of the abietate structure. |

| ¹³C | sp³ Carbons of abietate moiety | ~ 15 - 60 | Aliphatic carbons within the fused ring system of the abietate structure. |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule, effectively providing a "fingerprint" of the compound.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information, with strong signals often observed for the C=C bonds of the abietate rings and the C-C backbone. aalto.fi Comparing IR and Raman spectra can help in the complete vibrational assignment, as some modes that are weak in IR may be strong in Raman, and vice versa. pcimag.com

Table 2: Key Vibrational Bands for Functional Group Identification of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Expected Intensity | Significance |

| ~ 2850 - 3015 | C-H Aliphatic & Olefinic Stretch | IR & Raman | Strong | Confirms the presence of the hydrocarbon structure of the abietate moiety. aalto.fi |

| ~ 1735 - 1715 | C=O Ester Stretch | IR | Very Strong | Key diagnostic peak confirming the ester linkage. h4rconsortium.comresearchgate.net |

| ~ 1650 | C=C Alkene Stretch | Raman | Strong | Indicates the double bonds within the diterpene ring system. |

| ~ 1460 & 1380 | C-H Bending (CH₂, CH₃) | IR | Medium | Characteristic of the aliphatic portions of the molecule. |

| ~ 1250 - 1100 | C-O Ester Stretch | IR | Strong | Confirms the presence of the ester functional group. |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for assessing its purity. nih.govnih.gov When coupled with liquid chromatography (LC-MS), it becomes a formidable tool for impurity profiling, capable of detecting and identifying by-products from the synthesis, such as partially esterified molecules (tri-, di-, and mono-esters) or residual starting materials. researchgate.netmdpi.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (C₈₅H₁₂₄O₈, MW ≈ 1305.9 g/mol ). Depending on the ionization technique used (e.g., Electrospray Ionization), adduct ions such as [M+Na]⁺ or [M+NH₄]⁺ are also commonly detected.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula, confirming the identity of the main component and any impurities. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide structural information. The fragmentation pattern of this compound would be expected to show the sequential loss of the abietate side chains, providing further confirmation of the molecule's structure.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value (approx.) | Ion Identity | Technique | Significance |

| ~ 1306.9 | [M+H]⁺ | ESI-MS | Protonated molecular ion, confirming the molecular weight. |

| ~ 1328.9 | [M+Na]⁺ | ESI-MS | Sodium adduct, a very common observation that helps confirm the molecular weight. |

| ~ 1005 | [M - Abietic Acid + H]⁺ | MS/MS | Fragment ion resulting from the loss of one abietate moiety (C₂₀H₃₀O₂), confirming the ester structure. |

| ~ 703 | [M - 2(Abietic Acid) + H]⁺ | MS/MS | Fragment ion resulting from the loss of two abietate moieties. |

| ~ 301 | [Abietic Acid - H]⁻ or related fragments | ESI-MS/MS | Fragment ion corresponding to the abietate side chain, confirming its presence. |

Morphological and Microstructural Characterization

While spectroscopic methods reveal molecular-level details, microscopic and diffraction techniques are used to investigate the larger-scale structure of this compound systems, such as the shape, size, and arrangement of particles and crystalline domains.

Electron microscopy utilizes electron beams to generate high-resolution images of a sample's microstructure, far exceeding the capabilities of light microscopy. researchgate.net

Scanning Electron Microscopy (SEM) is used to visualize the surface topography of solid this compound. researchgate.net The technique scans a focused electron beam across the sample, and detectors collect secondary or backscattered electrons to create an image. SEM analysis reveals information about particle size, shape, and surface texture. For example, in blends with other polymers, SEM can show the dispersion and domain size of the rosin (B192284) ester phase, indicating its miscibility and distribution. google.com

Transmission Electron Microscopy (TEM) provides even higher resolution and gives information about the internal microstructure. researchgate.net For TEM analysis, the electron beam passes through an ultra-thin section of the sample. This technique can be used to visualize the internal morphology, identify different phases within a composite material, and observe the arrangement of crystalline and amorphous regions at the nanoscale.

Table 4: Information from Electron Microscopy Techniques

| Technique | Information Obtained | Sample Requirements | Typical Resolution |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape, topography, elemental composition (with EDS) | Solid, conductive (or coated), vacuum-stable | ~ 1 - 20 nm |

| Transmission Electron Microscopy (TEM) | Internal microstructure, crystallite size and shape, phase distribution, lattice defects | Ultra-thin sections (< 100 nm thick), vacuum-stable | < 1 nm |

X-ray Diffraction (XRD) is the primary technique for investigating the long-range atomic order in solid materials. It is used to determine whether this compound is amorphous (lacking long-range order) or crystalline (possessing a regular, repeating atomic arrangement).

In an XRD experiment, a beam of X-rays is directed at the sample, and the scattered intensity is measured as a function of the scattering angle. A crystalline sample will produce a series of sharp diffraction peaks at specific angles, which are characteristic of its crystal lattice structure (a "powder pattern"). An amorphous sample will produce only broad, diffuse humps.

XRD is crucial for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. The XRD pattern is a unique fingerprint for each polymorph. For certain pentaerythritol derivatives, distinct crystalline modifications have been identified, each with a characteristic X-ray diffraction diagram defined by specific lattice plane spacings. This analysis is vital for controlling the physical properties of the final material.

Table 5: Analysis of this compound by X-ray Diffraction

| Parameter | Description | Information Derived |

| Peak Position (2θ) | The angles at which constructive interference from the crystal lattice planes occurs. | Used to calculate the d-spacings (interplanar distances) via Bragg's Law, which define the unit cell dimensions. |

| Peak Intensity | The height or area of a diffraction peak. | Related to the arrangement of atoms within the crystal lattice; used for structure determination and phase quantification. |

| Peak Width (FWHM) | The full width at half maximum of a diffraction peak. | Inversely related to the size of the crystalline domains (crystallite size). Broader peaks indicate smaller crystallites or lattice strain. |

| Pattern Matching | Comparison of the experimental diffraction pattern to databases of known crystalline phases. | Identification of the crystalline phase(s) present in the sample, including different polymorphs. |

Surface Analysis Techniques for Interfacial Studies

The interfacial properties of this compound are critical, particularly in applications such as adhesives and coatings where its interaction with other materials dictates performance. The compatibility of this compound with other polymers is a key interfacial property. Historical studies have shown that this compound is not compatible with nitrocellulose. This incompatibility is observed when a mixture of this compound and nitrocellulose in a mutual solvent is cast into a film; the resulting film is cloudy or opaque rather than clear, indicating phase separation at the interface.

Modern surface analysis techniques offer a deeper understanding of the interfacial phenomena of rosin esters like this compound.

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface morphology and topography of materials at the micro- and nanoscale. pstc.org For systems containing this compound, AFM can be used to study the homogeneity of its dispersion in a polymer matrix. Phase imaging with AFM, in particular, can distinguish between different components based on their viscoelastic and mechanical properties, revealing the size, shape, and distribution of phase-separated domains. pstc.orgabertay.ac.uk This is crucial for understanding how the tackifier is distributed on the surface of an adhesive, which directly impacts its tack and adhesion properties. pstc.org

Secondary Ion Mass Spectrometry (SIMS) is another surface-sensitive technique that provides detailed molecular information about the outermost layers of a material. By bombarding the sample with a primary ion beam, secondary ions are emitted from the surface and analyzed by a mass spectrometer. This technique can identify the different ester species (mono-, di-, tri-, and tetra-esters) present on the surface of a pentaerythritol rosin ester sample. rsc.org

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is used to determine the elemental composition and chemical state of elements on a material's surface. rsc.org For this compound, XPS can be employed to study the surface chemistry, for instance, to analyze the effects of oxidation or to verify the composition of the surface layer in a blend. rsc.orgresearchgate.net

The wettability of a surface is another important interfacial property that can be characterized by contact angle measurements . biolinchina.comkruss-scientific.comscielo.org.mx The contact angle of a liquid on a solid surface provides information about the surface free energy of the solid. kruss-scientific.com For this compound, contact angle measurements can be used to assess its hydrophobicity and its interaction with various liquids and substrates, which is relevant for coating and printing applications. biolinchina.com

Table 1: Surface Analysis Techniques for Interfacial Studies of Rosin Esters

| Analytical Technique | Information Obtained | Relevance to this compound Systems |

|---|---|---|

| Atomic Force Microscopy (AFM) | High-resolution imaging of surface topography and morphology; phase imaging to distinguish components based on mechanical properties. pstc.orgabertay.ac.uk | Visualization of the distribution and phase separation of this compound in adhesive or coating formulations. pstc.org |

| Secondary Ion Mass Spectrometry (SIMS) | Molecular identification of surface species, including different ester forms. rsc.org | Characterization of the surface composition of pentaerythritol rosin esters. rsc.org |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of surface elements. rsc.org | Analysis of surface chemistry, including oxidation and elemental distribution. rsc.orgresearchgate.net |

| Contact Angle Measurement | Wettability, surface free energy, and surface hydrophobicity/hydrophilicity. biolinchina.comkruss-scientific.com | Assessment of interactions with liquids and substrates in coating and printing applications. biolinchina.com |

| Film Clarity Observation | Macroscopic determination of compatibility with other polymers. | Historical method to show the incompatibility of this compound with nitrocellulose. |

Thermal and Mechanical Behavior Assessment

The thermal stability and mechanical properties of this compound are fundamental to its performance, especially in applications that experience varying temperatures and mechanical stresses, such as hot-melt adhesives.

Thermal Analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal behavior of pentaerythritol esters.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. nih.govacs.org It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. nih.govacs.org For pentaerythritol rosin esters (PER), DSC studies have shown that they are compatible with polymers like hydroxyl-terminated polybutadiene (B167195) (HTPB), with the Tg of the blend being dependent on the concentration of the rosin ester. nih.govacs.org In some systems, the addition of pentaerythritol esters of rosin can also improve the thermal stability of the polymer blend. bohrium.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. bohrium.com Studies on gum rosin esters have shown that they typically degrade in a two-step process. bohrium.com

Mechanical Behavior is assessed through various techniques that measure properties like tensile strength, elongation at break, and modulus of elasticity. The incorporation of pentaerythritol rosin esters into polymer matrices has been shown to modify their mechanical properties. For instance, in HTPB-based polyurethanes, the addition of PER leads to a decrease in Young's modulus and tensile strength, but a significant increase in the elongation at break and tensile toughness. nih.govacs.org This is attributed to the rosin ester competing with the terminal hydroxyl groups of HTPB during cross-linking, which reduces the cross-link density. nih.govacs.org In other systems, the combination of rosin esters with other resins can maintain the hardness and ductile properties of the final material. ippi.ac.ir

Table 2: Thermal and Mechanical Properties of Pentaerythritol Rosin Ester (PER) Systems

| Property | Analytical Technique | Observation | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | The Tg of HTPB/PER blends increases with increasing PER concentration. | nih.govacs.org |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Gum rosin esters, including PER, generally degrade in a two-step process. Addition to PLA can slightly improve thermal stability. | bohrium.com |

| Young's Modulus | Tensile Testing | Decreases with the addition of PER to HTPB-polyurethane. | nih.govacs.org |

| Tensile Strength | Tensile Testing | Decreases with the addition of PER to HTPB-polyurethane. | nih.govacs.org |

| Elongation at Break | Tensile Testing | Significantly increases with the addition of PER to HTPB-polyurethane. | nih.govacs.org |

| Tensile Toughness | Tensile Testing | Increases with the addition of PER to HTPB-polyurethane. | nih.govacs.org |

Computational Chemistry and Theoretical Modeling of Pentaerythritol Tetraabietate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties that govern the stability and reactivity of a molecule. For a large and complex ester like Pentaerythritol (B129877) tetraabietate, these studies typically focus on its reactive moieties, primarily the abietate structure.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of organic molecules due to its balance of computational cost and accuracy. noviams.comrsc.org Research on abietic acid, the rosin-derived acid that constitutes the four side chains of Pentaerythritol tetraabietate, provides significant insight. DFT calculations are frequently used to investigate its geometry, electronic properties, and reaction mechanisms. rsc.orgsioc-journal.cn

Studies on abietane-type diterpenoids, for instance, have employed DFT methods like B3LYP with standard basis sets (e.g., 6-31G**) to explore reaction pathways, such as aldol (B89426) reactions, which are sensitive to steric hindrance. rsc.org These calculations can predict transition state geometries and energies, clarifying reaction mechanisms at a molecular level. rsc.org Furthermore, DFT has been used to analyze the oxidation mechanisms of abietic acid by identifying changes in electronic structure and predicting the degradation pathways of its tricyclic core. researchgate.net The insights from these studies on abietic acid are crucial for understanding the reactivity of the esterified form in this compound, particularly at the sites of the conjugated double bonds within the abietate structure. noviams.com

Table 1: Application of DFT in the Study of Abietic Acid and Related Structures

| Research Area | DFT Functional/Method | Key Findings | Reference |

|---|---|---|---|

| Reaction Mechanism | B3LYP/6-31G** with PCM | Elucidation of sterically sensitive aldol reaction pathways. | rsc.org |

| Chemical Dynamics | B3LYP/6-31+G** | Investigation of carbocation rearrangement on a bifurcating potential energy surface during biosynthesis. | sioc-journal.cnacs.org |

| Oxidation Mechanism | Not specified | Identification of degradation pathways involving the conjugated bond system and active methylene (B1212753) groups. | researchgate.net |

A significant application of quantum chemistry is the prediction of spectroscopic data, which can aid in the experimental characterization of molecules. DFT calculations can be used to simulate vibrational spectra (Infrared and Raman) for complex molecules. For example, studies on related organic crystalline materials have shown that DFT methods, particularly those including dispersion corrections, can accurately simulate Raman-active modes. rsc.org

In the context of abietic acid, DFT has been used in conjunction with experimental techniques like two-dimensional infrared correlation spectroscopy to understand changes in its structure during oxidation. researchgate.net These computational approaches can assign vibrational modes to specific functional groups, such as the C=O stretching of the carboxylic acid (or ester group in the final product) and the C=C stretching of the conjugated diene system. researchgate.net While a full, experimentally validated spectroscopic prediction for this compound is not available, these studies on its core components demonstrate the capability of theoretical methods to generate and interpret spectroscopic signatures, which would be invaluable for quality control and degradation studies of the final ester.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. tcmsp-e.com For a large, non-rigid molecule like this compound, MD is the method of choice to explore its dynamic properties.

This compound is composed of a central, relatively rigid neopentane (B1206597) core (from pentaerythritol) connected to four bulky and somewhat flexible abietate groups. This structure allows for a vast number of possible spatial arrangements, or conformations. Conformational ensemble analysis, driven by MD simulations, is used to map the energetically accessible conformations of such molecules. tcmsp-e.com

The simulation would involve defining a force field—a set of parameters describing the potential energy of the system—and solving Newton's equations of motion over time. This generates a trajectory of atomic positions, revealing how the four abietate "arms" move and fold relative to one another. Understanding this conformational landscape is critical as it dictates the molecule's bulk physical properties, such as its viscosity, softening point, and interaction with other polymer chains in a formulation. mdpi.com

The performance of this compound in applications such as adhesives, coatings, or as a plasticizer depends on its interactions with its molecular environment. noviams.com MD simulations can model these interactions explicitly. By placing the molecule in a simulation box with solvent molecules or other components of a mixture, it is possible to study miscibility, solvation thermodynamics, and the formation of intermolecular non-covalent interactions (e.g., van der Waals forces).

For the broader class of polyol esters, computational methods have been used to investigate solubility in various media. researchgate.net These simulations can calculate key thermodynamic properties, such as the Flory-Huggins interaction parameter, to predict the compatibility of different components in a blend. google.com Such studies are vital for designing stable and effective formulations containing rosin (B192284) esters. mdpi.com

Chemoinformatics and Machine Learning in Polyol Ester Design

Chemoinformatics and machine learning are transforming materials science by enabling the prediction of properties directly from molecular structure, bypassing the need for laborious synthesis and testing. These data-driven approaches are particularly useful for classes of compounds like polyol esters, where a vast chemical space can be explored for optimal performance in specific applications, such as lubricants or biodegradable polymers. researchgate.netdntb.gov.ua

Quantitative Structure-Property Relationship (QSPR) or, in the context of lubricants, Quantitative Structure-Tribo-Ability Relationship (QSTR) models are prominent examples. researchgate.net These models establish a mathematical correlation between molecular descriptors (numerical representations of a molecule's structure) and an experimental property of interest.

Table 2: Chemoinformatics Workflow for Polyol Ester Design

| Step | Description | Example Techniques |

|---|---|---|

| 1. Data Collection | Compile a dataset of polyol esters with known experimental properties (e.g., viscosity, thermal stability, biodegradability). | Literature data, internal experimental results. |

| 2. Molecular Descriptor Generation | Calculate a large number of numerical descriptors for each molecule that encode topological, geometric, and electronic features. | 2D/3D descriptors, constitutional indices, quantum-chemical descriptors. |

| 3. Model Building | Use machine learning algorithms to build a predictive model linking the descriptors to the target property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). researchgate.net |

| 4. Model Validation | Assess the statistical robustness and predictive power of the model using internal and external validation sets. | Cross-validation, R² (coefficient of determination), RMSE (root mean square error). |

| 5. Virtual Screening | Use the validated model to predict the properties of a large library of new, unsynthesized polyol ester structures to identify promising candidates. | In silico design and screening of novel esters. |

For polyol esters, chemoinformatic models can predict performance in lubricant applications by correlating molecular features (like the degree of branching or the length of fatty acid chains) with tribological properties like friction coefficient and wear resistance. researchgate.net Although a specific model for this compound has not been published, its structural features could be encoded as descriptors and fed into such a model to predict its performance characteristics, facilitating the design of new rosin-based esters with tailored properties.

Advanced Industrial and Engineered Material Applications of Pentaerythritol Tetraabietate

Formulation Science in Performance Materials

In the field of formulation science, pentaerythritol (B129877) tetraabietate serves as a key component for modifying and enhancing the physical and performance characteristics of various engineered materials. Its large molecular weight and specific chemical nature allow it to function effectively as a polymeric additive and contribute to the stability of complex formulations.

Pentaerythritol tetraabietate is utilized as a specialty additive in polymer systems, where it primarily functions as a plasticizer and compatibility agent. cir-safety.orgcir-safety.orgepo.org Its incorporation into a polymer matrix can significantly alter the final properties of the material. For instance, in the context of coatings and lacquers, it has been investigated for its compatibility with polymers like nitrocellulose. google.com While unmodified pentaerythritol abietate has shown limited compatibility, modified versions are used to create clear, homogeneous, and glossy films. google.com The bulky abietate groups can increase the flexibility and durability of the coating without compromising its hardness.

In adhesive formulations, rosin (B192284) esters derived from pentaerythritol are known to be highly effective tackifiers, enhancing the stickiness and performance of the adhesive. lcycic.com The properties imparted by this compound as a polymeric additive are summarized in the table below.

Table 1: Functional Properties of this compound as a Polymeric Additive

| Property | Description | Enhanced Material Attribute | Example Application |

|---|---|---|---|

| Plasticization | The large ester molecules intersperse between polymer chains, increasing intermolecular space and allowing chains to move more freely. | Increased flexibility, reduced brittleness, improved film formation. | Specialty PVC formulations, coatings. researchgate.net |

| Tackification | As a rosin ester, it imparts surface stickiness required for pressure-sensitive and hot-melt adhesives. | Improved adhesion and bonding strength. | High-performance adhesives. lcycic.com |

| Compatibility | Can be chemically modified to improve its miscibility with specific polymers, such as nitrocellulose. | Production of clear, homogeneous, and high-gloss films. | Transparent nitrocellulose-base lacquers. google.com |

| Hydrophobicity | The abietate moieties are derived from rosin and are highly non-polar, resisting water ingress. | Enhanced water resistance and durability of the material. | Protective coatings and sealants. |

The inherent chemical structure of this compound contributes to its role in stabilizer systems, particularly for protecting materials against degradation. Rosin esters made from pentaerythritol exhibit good thermal stability. lcycic.com This stability is crucial in applications where the material is exposed to high temperatures during processing or end-use.

Furthermore, the pentaerythritol ester backbone is related to structures used in synthetic antioxidants. For example, pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (Irganox® 1010) is a highly effective, sterically hindered phenolic antioxidant that protects organic materials against thermo-oxidative degradation. specialchem.com While this compound itself is not a primary antioxidant in the same class, its stable, bulky structure can help shield polymers from certain types of degradation by preventing chain scission and cross-linking, thereby contributing to the long-term stability of the formulation.

Development of Specialty Lubricants and Functional Fluids

Pentaerythritol esters (PEEs), as a class, are a cornerstone of high-performance synthetic lubricant technology. cnlubricantadditive.com They are classified as Group V base stocks by the American Petroleum Institute (API) and are favored for their excellent thermal-oxidative stability, high viscosity index, and good biodegradability. cnlubricantadditive.comikm.org.my this compound, as a specific type of PEE, fits within this high-performance category, with its properties tailored by the unique nature of the abietic acid side chains.

Pentaerythritol esters derived from various fatty acids are widely used as base stocks for advanced lubricants in demanding fields such as aviation and high-speed gas turbines. lcycic.comzbaqchem.com The selection of the acid component is critical for defining the final properties of the lubricant. The use of abietic acid, a large and complex rosin acid, results in a lubricant base stock with distinct characteristics.

Key performance attributes of pentaerythritol ester-based lubricants include a high flash point, low volatility, and excellent performance at both high and low temperatures. cnlubricantadditive.comikm.org.my The absence of beta-hydrogens in the pentaerythritol core contributes to their exceptional thermal stability compared to lubricants based on natural oils like triglycerides. ikm.org.my

Table 2: Illustrative Performance Characteristics of Pentaerythritol Ester Lubricant Base Stocks

| Performance Parameter | Typical Value Range for PEEs | Significance for Lubrication |

|---|---|---|

| Viscosity Index (VI) | >140 | Indicates a low change in viscosity over a wide temperature range, ensuring stable performance. google.com |

| Pour Point | < -20 °C | The temperature at which the lubricant ceases to flow, critical for low-temperature applications. ikm.org.my |

| Flash Point | > 280 °C | The lowest temperature at which vapors will ignite, crucial for safety in high-temperature operations. ikm.org.my |

| Oxidative Stability | High | Resistance to chemical breakdown in the presence of oxygen, leading to longer fluid life and reduced deposit formation. cnlubricantadditive.comgoogle.com |

| Biodegradability | Good | Offers an environmental advantage over mineral oil-based lubricants. cnlubricantadditive.comikm.org.my |

Note: The values presented are representative of high-performance pentaerythritol esters and serve as an illustration for this class of compounds.

Rheology, the study of the flow of matter, is fundamental to lubricant design. The rheological properties of this compound are dictated by its molecular structure and how these molecules interact under force and temperature changes. koyonchem.com The large, rigid, and bulky nature of the four abietate groups creates significant intermolecular friction, resulting in a high viscosity relative to esters with smaller, linear fatty acid chains. scientificspectator.com

This inherent viscosity can be tailored for specific industrial demands. For example:

High-Viscosity Applications: For applications requiring thick fluid films, such as in certain gear oils or greases, the high viscosity of this compound can be a direct advantage.

Shear Stability: Pentaerythritol esters generally exhibit good shear stability. The robust C-C backbone of the central neopentyl structure resists mechanical shearing forces, meaning the lubricant maintains its viscosity under the high-stress conditions found in engines and industrial machinery.

Temperature Dependence: Like most fluids, the viscosity of this compound decreases as temperature increases. koyonchem.com However, its high viscosity index ensures this change is less dramatic than in many conventional oils, providing a more predictable and reliable lubricating film across a range of operating temperatures. google.comnist.gov Many pentaerythritol ester solutions also exhibit shear-thinning behavior, where viscosity decreases under shear stress, which can improve flowability during pumping and circulation. koyonchem.com

Novel Applications in Sustainable Materials and Bioproducts

A significant advantage of this compound is its connection to renewable resources, positioning it as a key component in the development of sustainable materials and bioproducts. The "abietate" portion of the molecule is derived from abietic acid, the main isolate from tree rosin, a natural and renewable byproduct of the forestry industry. lcycic.com

This bio-based origin is increasingly important as industries seek to reduce their reliance on petrochemical feedstocks. zbaqchem.com Research into bio-based lubricants and plasticizers is a rapidly growing field. By combining a bio-derived acid like abietic acid with a polyol (which can also be produced from bio-based sources), the resulting ester, this compound, gains a strong sustainability profile. ikm.org.myzbaqchem.com

Its application in bioproducts extends to its use as a charring plasticizer. In materials like PVC, there is a drive to replace traditional phthalate (B1215562) plasticizers. researchgate.net Char-forming plasticizers derived from bio-based sources like pentaerythritol can improve the fire retardancy of the polymer, an essential feature for building materials and cables. researchgate.net The development of such bio-based esters represents a move towards greener, more functional, and economically viable chemical products. zbaqchem.com

Environmental Footprint and Sustainability Assessments of Pentaerythritol Tetraabietate

Methodologies for Environmental Impact Assessment (EIA) in Chemical Synthesis

The environmental impact of producing chemical compounds like pentaerythritol (B129877) tetraabietate is evaluated using structured methodologies that aim to quantify and assess potential environmental effects throughout a product's life cycle. inflibnet.ac.in These assessments are crucial for identifying areas for improvement and promoting more sustainable manufacturing processes. isc3.org

A primary tool in this domain is the Life Cycle Assessment (LCA) . isc3.orgelsevier.comannualreviews.orgp6technologies.com An LCA provides a holistic view by analyzing the energy, raw material consumption, and emissions to air, water, and soil over the entire life cycle of a chemical product. isc3.org This "cradle-to-gate" or "cradle-to-grave" approach helps in understanding the full environmental burden. mdpi.com For chemical processes, LCA helps in process optimization, leading to more sustainable production by identifying potential areas for improvement in energy efficiency and waste reduction. isc3.org

Several green chemistry metrics are also employed to quantify the efficiency and environmental performance of chemical processes. wikipedia.orgnih.gov These metrics provide a more granular assessment of the "greenness" of a synthesis route. Key metrics include:

Atom Economy: This metric, fundamental to green chemistry, calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the final desired product. nih.govacs.orgtudelft.nl

E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product. tudelft.nl A lower E-factor indicates a more environmentally friendly process.

Process Mass Intensity (PMI): Widely used in the pharmaceutical industry, PMI considers the total mass of materials (reactants, solvents, etc.) used to produce a certain amount of the final product. nih.govacs.orgtudelft.nl

Reaction Mass Efficiency (RME): This metric provides a more realistic measure of the efficiency of a reaction by taking into account the actual mass of the reactants that end up in the product. nih.govtudelft.nl

These methodologies and metrics are not without their challenges, including data availability and the need for standardized approaches to ensure comparability between different assessments. elsevier.comrsc.org

Interactive Data Table: Key Methodologies and Metrics for EIA in Chemical Synthesis

| Methodology/Metric | Description | Focus |

| Life Cycle Assessment (LCA) | A comprehensive analysis of the environmental impacts of a product throughout its entire life cycle. isc3.organnualreviews.org | Energy use, raw material consumption, emissions, waste generation. isc3.org |

| Atom Economy | Calculates the percentage of atoms from the reactants that are incorporated into the desired product. nih.govacs.org | Efficiency of atom utilization, waste minimization at the atomic level. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. tudelft.nl | Quantifying waste generation. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials used (including solvents and reagents) to the mass of the final product. nih.govacs.org | Overall process efficiency and material usage. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that is converted to the desired product. nih.govtudelft.nl | Efficiency of a specific chemical reaction. |

Biodegradation and Environmental Fate Studies

The environmental fate of pentaerythritol tetraabietate is largely determined by the biodegradability of its ester linkages and the abietic acid moieties.

While specific studies on the complete biodegradation pathway of this compound are not extensively documented, the degradation can be inferred from the behavior of its components. Phthalate (B1215562) esters (PAEs), which are structurally analogous to the ester portion of the molecule, are known to undergo biodegradation by microorganisms in aquatic environments. researchgate.netbohrium.com The initial step in the degradation of such esters is typically the hydrolysis of the ester bond, catalyzed by microbial enzymes. nih.gov This would release pentaerythritol and abietic acid.

Resin acids, including abietic acid, are naturally occurring compounds found in coniferous trees and are known to be biodegradable in both aquatic and terrestrial environments. taylorandfrancis.comnih.gov The degradation of abietic acid is proposed to involve oxidation and thermal dehydration processes. researchgate.net In anaerobic sediments, the biotransformation and degradation of dehydroabietic acid, a related resin acid, have been observed. canada.ca The degradation of resin acids is influenced by environmental factors such as pH, temperature, and the presence of suitable microbial populations. nih.gov

The ecotoxicological profile of this compound is primarily associated with the abietic acid component. Resin acids are known to be toxic to aquatic organisms, particularly fish. taylorandfrancis.comgov.bc.ca The toxicity of resin acids is influenced by the pH of the water, with increased toxicity observed at lower pH levels. gov.bc.ca

The 96-hour LC50 (the concentration lethal to 50% of the test organisms) for most resin acids for rainbow trout is in the range of 0.2 to 1.7 ppm. taylorandfrancis.com Isopimaric acid is generally considered the most toxic among the common resin acids. taylorandfrancis.com The toxicity of resin acids is also inversely correlated with their solubility; for instance, dehydroabietic acid is the most soluble and least toxic, while isopimaric acid is the least soluble and most toxic. researchgate.net

It is important to note that while the ecotoxicity of the individual resin acids is well-studied, the ecotoxicological profile of the larger, esterified this compound molecule may differ. Further research would be necessary to determine the specific ecotoxicity of the parent compound.

Interactive Data Table: Ecotoxicity of Common Resin Acids

| Resin Acid | 96-hour LC50 for Rainbow Trout (mg/L) | Relative Toxicity |

| Isopimaric Acid | 0.4 - 1.7 taylorandfrancis.com | High |

| Abietic Acid | 0.4 - 1.7 taylorandfrancis.com | Moderate to High |

| Dehydroabietic Acid | 0.4 - 1.7 taylorandfrancis.com | Moderate |

| Pimaric Acid | 0.4 - 1.7 taylorandfrancis.com | Moderate to High |

Sustainable Sourcing of Precursors (e.g., Rosin (B192284) and Abietic Acid)

The sustainability of this compound is heavily dependent on the responsible sourcing of its primary precursor, abietic acid, which is derived from rosin. Rosin is a natural, bio-based material obtained from pine trees. forestagroup.com.au

Sustainable sourcing of rosin involves the adoption of responsible forestry practices that ensure the long-term health and regeneration of pine forests. nbinno.compatsnap.com This includes techniques such as non-destructive tapping methods and appropriate harvesting schedules. patsnap.com The Forest Stewardship Council (FSC) certification is one mechanism that promotes the sustainable sourcing of forest products. patsnap.com

The pine chemicals industry, which processes oleoresin from pine trees into rosin and turpentine, is a significant contributor to the bio-based economy. forestagroup.com.auforeverest.net There are two main commercial types of rosin: gum rosin, which is obtained from the tapping of living pine trees, and tall oil rosin, a byproduct of the kraft pulping process in the paper industry. forestagroup.com.au Both sources can be managed sustainably.

The use of bio-based feedstocks like rosin reduces reliance on petroleum-based chemicals and contributes to a more circular economy. forestagroup.com.aunbinno.com

Regulatory Science and Policy Implications for Sustainable Chemical Production

The production and use of bio-based chemicals like this compound are influenced by a growing body of regulations and policies aimed at promoting sustainability in the chemical industry. aiche.orgga-institute.com These frameworks seek to ensure the safety and environmental compliance of chemical products while incentivizing the development of greener alternatives. aiche.orgsanudotrade.com

In the United States , the Toxic Substances Control Act (TSCA) is the primary federal law regulating industrial chemicals. sanudotrade.com The U.S. Environmental Protection Agency (EPA) also has programs like Safer Choice that encourage the development of environmentally responsible products. sanudotrade.com The USDA's BioPreferred Program aims to increase the use of bio-based products through a voluntary labeling initiative and a mandatory federal purchasing program. greenprintproducts.com

In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the main framework for chemical safety. europa.eu The EU also has a Bioeconomy Strategy and a Circular Economy Action Plan that promote the use of renewable resources and more sustainable production methods. europa.eueuropa.eu The EU's Chemicals Strategy for Sustainability (CSS) aims to create a "toxic-free" environment by restricting hazardous chemicals and promoting safer, sustainable alternatives. reachlaw.fi

These regulatory landscapes are continually evolving, with a clear trend towards greater transparency, stricter environmental standards, and the promotion of a circular economy. reachlaw.fi For manufacturers of bio-based chemicals, navigating these regulations is crucial for market access and demonstrating a commitment to sustainability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing pentaerythritol tetraabietate with high esterification efficiency?

- Methodology : Use acid-catalyzed esterification (e.g., p-toluenesulfonic acid) under controlled temperature (160–180°C) with a molar ratio of pentaerythritol to abietic acid derivatives (e.g., rosin acids) at 1:4.4. Monitor reaction progress via acid value titration and confirm completion using FT-IR to detect ester carbonyl peaks (~1730 cm⁻¹) .

- Key Parameters : Catalyst concentration (0.5–1.0 wt%), inert atmosphere (N₂), and reaction time (6–8 hours) to achieve >99% esterification .

Q. How can spectroscopic techniques validate the structural integrity of synthesized this compound?

- Methodology :

- FT-IR : Identify ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and hydroxyl (-OH) absence (~3400 cm⁻¹) to confirm esterification .

- DSC/TGA : Assess thermal stability; pure tetraabietate typically shows decomposition onset >250°C, with minimal mass loss below this temperature .

- PXRD : Confirm amorphous or crystalline phase alignment with pentaerythritol’s lattice structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosolized particles .

- Waste Management : Segregate waste in sealed containers for incineration or specialized disposal to prevent environmental release of rosin derivatives .

Advanced Research Questions

Q. How can contradictory data on this compound’s viscosity-modifying efficacy be resolved in emollient formulations?

- Analytical Approach :

- Compare rheological profiles (e.g., shear-thinning behavior) across concentrations (5–20% w/w) using rotational viscometers.

- Control variables: Solvent polarity (e.g., ethanol vs. water), temperature (25–40°C), and interaction with co-emollients (e.g., caprylic/capric triglycerides) .

- Data Interpretation : Apply ANOVA or Tukey’s HSD test to identify statistically significant formulation variables (p < 0.05) .

Q. What advanced chromatographic methods enable trace analysis of this compound degradation products?

- LC-MS/MS Protocol :

- Column: C18 reverse-phase (2.6 µm, 150 mm × 4.6 mm).

- Mobile phase: Gradient of acetonitrile/0.1% formic acid.

- Detection: APCI-MS in negative ion mode for abietic acid derivatives (m/z 300–400) .

- Validation : Spike recovery tests (≥90%) and limit of quantification (LOQ < 1 ppm) .

Q. How does this compound’s molecular architecture influence its performance in polymeric drug-delivery systems?

- Experimental Design :

- Synthesize star-block copolymers via esterification (e.g., with chloroacetyl chloride) and characterize using GPC for molecular weight distribution (Đ < 1.2) .

- Evaluate drug-loading efficiency (e.g., hydrophobic APIs) and release kinetics (pH 7.4 PBS vs. acidic buffers) .

- Challenges : Address solubility limitations in aqueous media by co-formulating with surfactants (e.g., polysorbate 80) .

Q. What mechanistic insights explain discrepancies in thermal stability data for this compound across studies?

- Hypothesis Testing :

- Conduct oxidative stability tests (e.g., Rancimat method) under varying oxygen concentrations.

- Analyze degradation products via GC-MS to identify pathways (e.g., decarboxylation vs. ester cleavage) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.